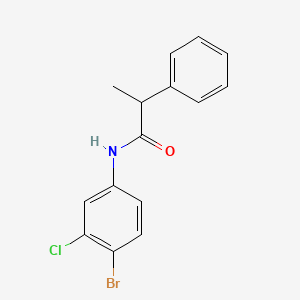![molecular formula C11H11NO2S2 B4058158 3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)
3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.02312094 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis Enhancement Microwave irradiation has significantly improved the condensation reactions involving compounds like 1,3-thiazolidine-2,4-dione by shortening reaction times and increasing yields. This method provides a more efficient approach to synthesizing various derivatives of thiazolidine-dione, demonstrating its utility in chemical synthesis processes (Rábarová et al., 2004).
Biological Activity Exploration A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones exhibited antibacterial activity, with certain derivatives showing good to excellent activity against specific bacterial strains. This highlights the potential of thiazolidine-dione derivatives as scaffolds for developing new antibacterial agents (Mohanty et al., 2015). Additionally, some derivatives have been found to show promising anticancer activity across various cancer cell lines, further underscoring the therapeutic potential of these compounds (Altuğ et al., 2011).
Antimicrobial Activities Research into the antimicrobial properties of thiazolidine-dione derivatives, such as cycloaddition reactions of 5-(2-thienyl)methylene derivatives, has revealed potential antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents that can address the growing issue of antibiotic resistance (Ead et al., 1990).
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-12-10(13)9(16-11(12)14)6-8-7(2)4-5-15-8/h4-6H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTXIMFUVQMKRO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CS2)C)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CS2)C)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B4058077.png)
![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)

![2-chloro-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4058107.png)
![5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)
![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4058165.png)
![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4058172.png)
![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)
